molecular formula C49H84O2 B13778228 Phenol, methylenebis(dinonyl- CAS No. 67923-95-9

Phenol, methylenebis(dinonyl-

Cat. No.: B13778228
CAS No.: 67923-95-9
M. Wt: 705.2 g/mol
InChI Key: FNLZCAKMBCPOLT-UHFFFAOYSA-N
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Description

Phenol, methylenebis(dinonyl-) is a chemical compound with the molecular formula C₄₉H₈₄O₂. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methylene bridge, with each phenol group further substituted by dinonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, methylenebis(dinonyl-) typically involves the condensation of dinonylphenol with formaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The general reaction can be represented as follows:

[ 2 \text{C₉H₁₉C₆H₄OH} + \text{CH₂O} \rightarrow \text{C₉H₁₉C₆H₄CH₂C₆H₄C₉H₁₉} + \text{H₂O} ]

Industrial Production Methods

In industrial settings, the production of phenol, methylenebis(dinonyl-) is often carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phenol, methylenebis(dinonyl-) undergoes several types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: Quinones derived from the oxidation of phenol groups can be reduced back to phenols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Phenol, methylenebis(dinonyl-) has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of polymers and resins.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance materials such as polycarbonates and epoxy resins.

Mechanism of Action

The mechanism of action of phenol, methylenebis(dinonyl-) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the methylene bridge provides structural rigidity, enhancing the compound’s stability and performance in various applications.

Comparison with Similar Compounds

Phenol, methylenebis(dinonyl-) can be compared with other bisphenols such as bisphenol A (BPA) and bisphenol S (BPS):

    Bisphenol A (BPA): Widely used in the production of plastics and resins but has raised health concerns due to its endocrine-disrupting properties.

    Bisphenol S (BPS): Used as a substitute for BPA in some applications but also has potential health risks.

Uniqueness

Phenol, methylenebis(dinonyl-) is unique due to its specific substitution pattern with dinonyl groups, which imparts distinct physical and chemical properties compared to other bisphenols. This uniqueness makes it suitable for specialized applications where enhanced performance and stability are required.

List of Similar Compounds

  • Bisphenol A (BPA)
  • Bisphenol S (BPS)
  • Bisphenol F (BPF)
  • Bisphenol AF (BPAF)

Properties

CAS No.

67923-95-9

Molecular Formula

C49H84O2

Molecular Weight

705.2 g/mol

IUPAC Name

6-[[2-hydroxy-4,5-di(nonyl)phenyl]methyl]-2,3-di(nonyl)phenol

InChI

InChI=1S/C49H84O2/c1-5-9-13-17-21-25-29-33-42-37-38-45(49(51)47(42)36-32-28-24-20-16-12-8-4)40-46-39-43(34-30-26-22-18-14-10-6-2)44(41-48(46)50)35-31-27-23-19-15-11-7-3/h37-39,41,50-51H,5-36,40H2,1-4H3

InChI Key

FNLZCAKMBCPOLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=C(C=C1)CC2=C(C=C(C(=C2)CCCCCCCCC)CCCCCCCCC)O)O)CCCCCCCCC

Origin of Product

United States

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